

A Technical Guide to the Photochemical Decomposition of Iron Pentacarbonyl

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Compound of Interest

Compound Name: *Iron pentacarbonyl*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photochemical decomposition of **iron pentacarbonyl**, $\text{Fe}(\text{CO})_5$. It covers the core mechanisms, transient species, and the experimental methodologies used to elucidate the reaction dynamics. The information is tailored for professionals in research and development who may utilize photolytic processes for catalysis, nanoparticle synthesis, or chemical vapor deposition.

Core Mechanism of Photodecomposition

The primary photochemical process for **iron pentacarbonyl** is the dissociation of carbon monoxide (CO) ligands upon absorption of ultraviolet (UV) light. The quantum yield for this dissociation is nearly unity, indicating a highly efficient process.^{[1][2]} The decomposition proceeds through a series of coordinatively unsaturated iron carbonyl intermediates.

Gas-Phase vs. Solution-Phase Decomposition:

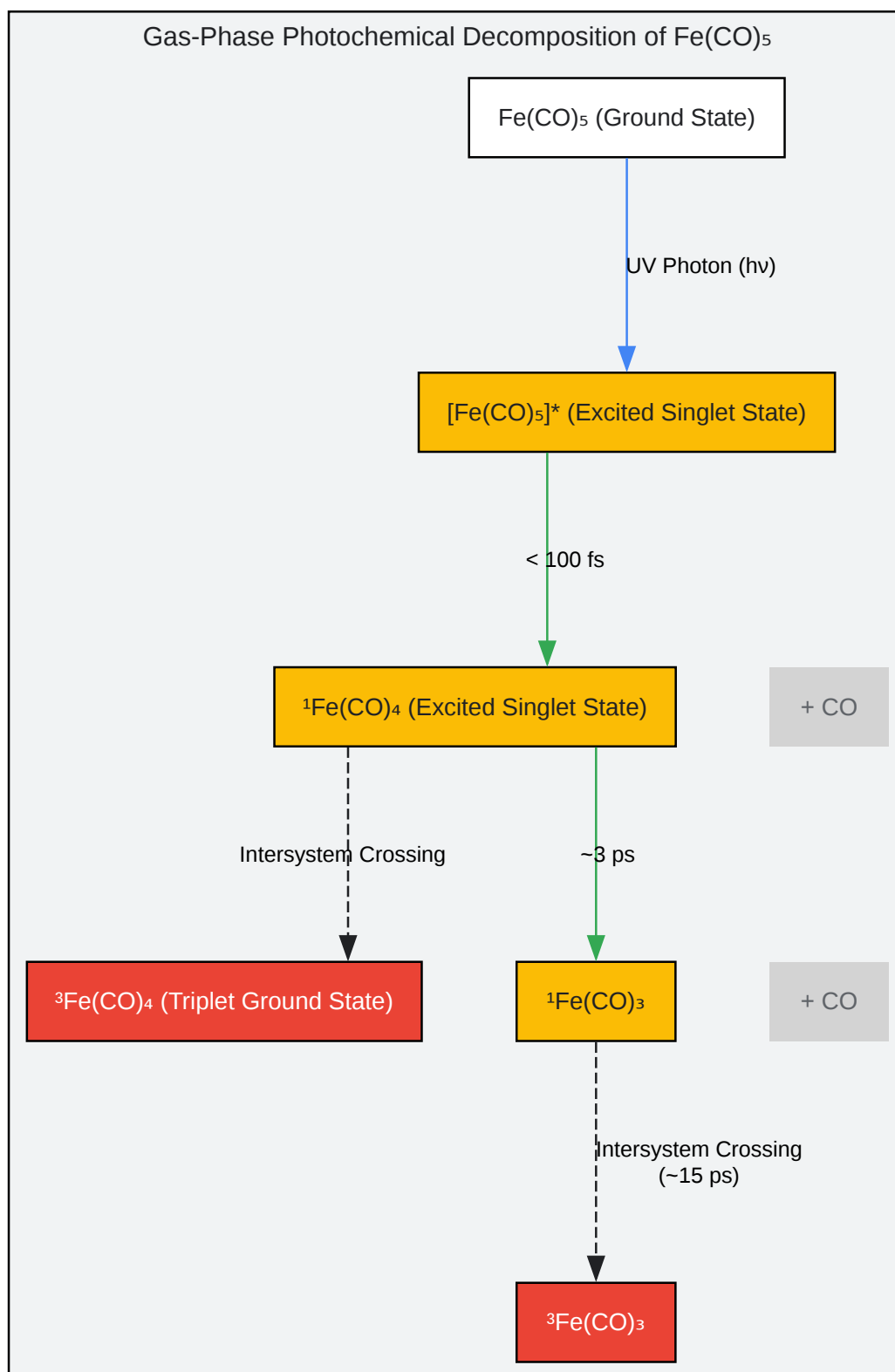
The reaction pathway is highly dependent on the medium. In the gas phase, the absorption of a single UV photon can lead to the loss of multiple CO ligands, producing highly unsaturated species like $\text{Fe}(\text{CO})_3$ and $\text{Fe}(\text{CO})_2$. In solution, collisional relaxation with solvent molecules is more efficient, and the primary photoproduct is typically the tetracarbonyl species, $\text{Fe}(\text{CO})_4$, which may be coordinated with a solvent molecule.^[3]

Reaction Pathway and Timescales:

Ultrafast spectroscopic studies have revealed a sequential dissociation mechanism.^{[4][5]}

- **Initial Excitation and First CO Loss:** Upon excitation with UV light (commonly 266 nm), $\text{Fe}(\text{CO})_5$ is promoted to an excited metal-to-ligand charge transfer (MLCT) state. This is followed by rapid internal conversion to dissociative metal-centered (MC) states.^[6] The first CO ligand is lost in under 100 femtoseconds (fs) to form an excited singlet-state $\text{Fe}(\text{CO})_4$ intermediate.^[7]
- **Second CO Loss:** The initially formed $\text{Fe}(\text{CO})_4$ fragment, if it possesses sufficient internal energy, can subsequently dissociate another CO ligand to form $\text{Fe}(\text{CO})_3$. This second dissociation step occurs on a picosecond timescale, typically around 3 ps.^{[4][7]}
- **Role of Spin States:** The ground state of the $\text{Fe}(\text{CO})_4$ intermediate is a triplet state ($^3\text{Fe}(\text{CO})_4$). Following the initial formation of singlet $\text{Fe}(\text{CO})_4$, intersystem crossing to the more stable triplet state can occur.^[8] In solution, the triplet species can be converted into a singlet, solvent-coordinated complex ($^1\text{Fe}(\text{CO})_4\text{-solvent}$).^[9] The involvement of these different spin states is crucial for understanding the subsequent reactivity of the intermediates.

The following diagram illustrates the general photochemical decomposition pathway in the gas phase.



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Caption: Photochemical decomposition pathway of $\text{Fe}(\text{CO})_5$ in the gas phase.

Quantitative Data

The study of $\text{Fe}(\text{CO})_5$ photolysis has yielded significant quantitative data regarding the kinetics and spectroscopy of the transient species involved.

Table 1: Kinetic Data for $\text{Fe}(\text{CO})_5$ Photodecomposition

| Parameter | Value | Conditions | Reference |
|---|---|------------------------------|-----------|
| Time Constants | | | |
| $\text{Fe}(\text{CO})_5 \rightarrow \text{Fe}(\text{CO})_4 + \text{CO}$ | < 100 fs | Gas Phase, 266 nm excitation | [7] |
| $\text{Fe}(\text{CO})_4 \rightarrow \text{Fe}(\text{CO})_3 + \text{CO}$ | ~3.3 ps | Gas Phase, 266 nm excitation | [7] |
| Prompt $\text{Fe}(\text{CO})_3$ production | < 0.25 ps | Gas Phase, 199 nm excitation | [5][10] |
| Intersystem Crossing ($\text{Fe}(\text{CO})_3/\text{Fe}(\text{CO})_2$) | ~15 ps | Gas Phase, 199 nm excitation | [4][10] |
| $^3\text{Fe}(\text{CO})_4 \rightarrow ^1\text{Fe}(\text{CO})_4(\text{heptane})$ | $k_{\text{obs}} = 7.8 \times 10^7 \text{ s}^{-1}$ | Heptane solution | [9] |
| Rate Constants | | | |
| $^3\text{Fe}(\text{CO})_4 + \text{CO}$ | $1.2 \times 10^7 \text{ dm}^3 \text{ mol}^{-1} \text{ s}^{-1}$ | Supercritical Argon | [9] |
| $\text{Fe}(\text{CO})_3 + \text{C}_2\text{Cl}_4$ | $3.0 \times 10^{-11} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$ | Gas Phase | [11] |
| $\text{Fe}(\text{CO})_4 + \text{C}_2\text{Cl}_4$ | $1.2 \times 10^{-13} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$ | Gas Phase | [11] |
| Quantum Yield | | | |
| $\text{Fe}(\text{CO})_5 \rightarrow \text{Fe}(\text{CO})_4 + \text{CO}$ | ~1.0 | Gas and Solution Phase | [1][2] |

Table 2: Spectroscopic Data for Iron Carbonyl Species

| Species | Technique | Peak Position / Energy | Conditions | Reference |
|--|----------------------------|-----------------------------------|------------|-----------|
| Fe(CO) ₅ | IR Spectroscopy | 2034, 2014 cm ⁻¹ | Gas Phase | [12] |
| Fe(CO) ₅ | Photoelectron Spectroscopy | 8.2 eV (e'), 9.5 eV (e'') | Gas Phase | [1][2] |
| Fe(CO) ₄ (C ₂ Cl ₄) | IR Spectroscopy | 2125, 2069, 2039 cm ⁻¹ | Gas Phase | [11] |
| Fe(CO) ₃ (C ₂ Cl ₄) ₂ | IR Spectroscopy | 2084, 2057 cm ⁻¹ | Gas Phase | [11] |

Experimental Protocols

The elucidation of the ultrafast dynamics of Fe(CO)₅ photodecomposition has been made possible by sophisticated time-resolved spectroscopic techniques.

Ultrafast Pump-Probe Spectroscopy:

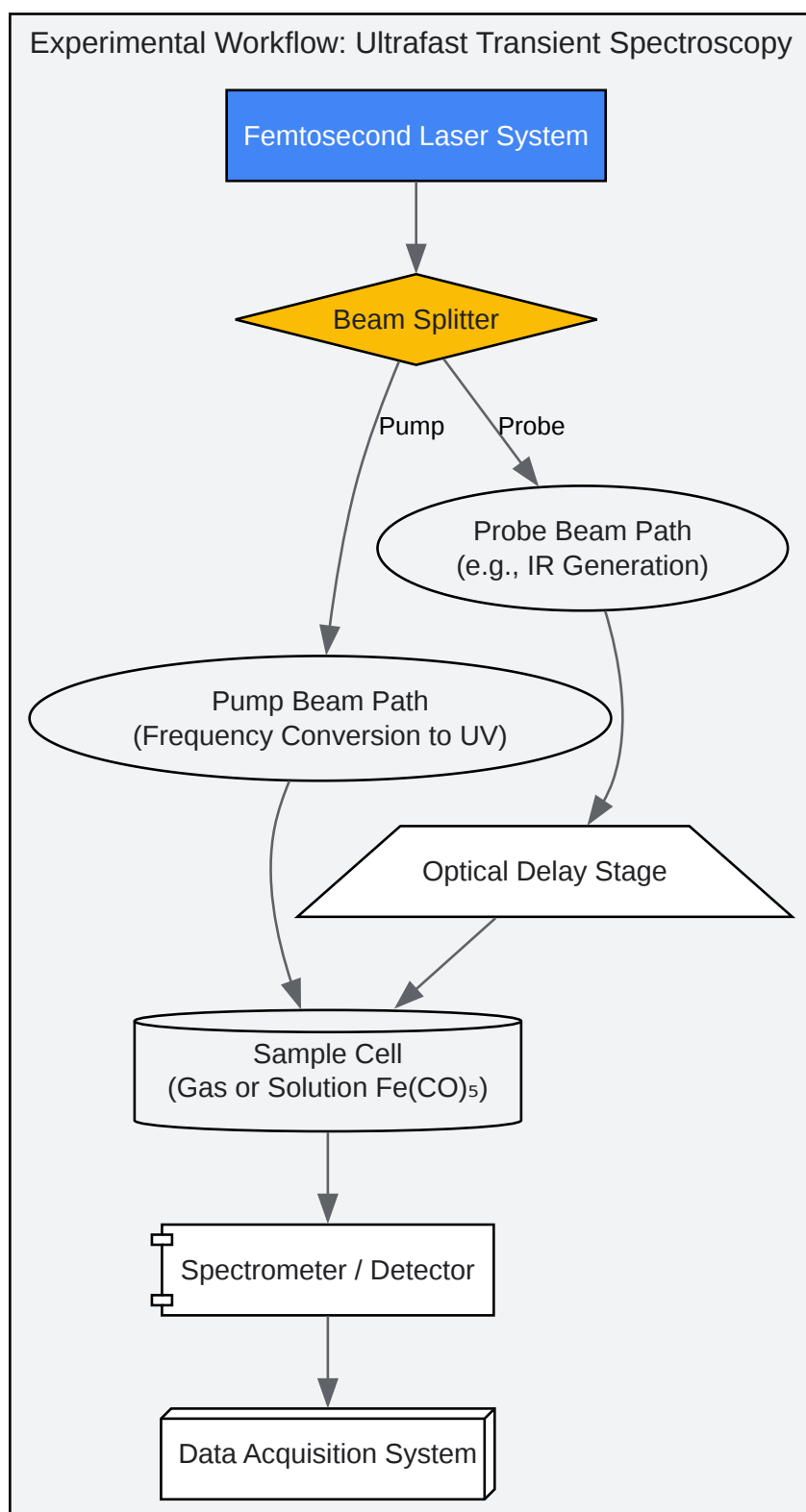
The most common approach is pump-probe spectroscopy. A short, intense "pump" laser pulse initiates the photochemical reaction, and a second, time-delayed "probe" pulse monitors the changes in the system.

- Experimental Protocol:
 - Sample Preparation: A sample of Fe(CO)₅, either in the gas phase or dissolved in a suitable solvent (e.g., heptane), is introduced into a sample cell.[4][9]
 - Photolysis (Pump): An ultrafast laser pulse (typically femtoseconds in duration) at a UV wavelength (e.g., 266 nm or 199 nm) excites the Fe(CO)₅ molecules.[1][4]
 - Probing: A second, time-delayed laser pulse probes the transient species. The nature of the probe determines the technique:
 - Transient Infrared (IR) Spectroscopy: An IR probe pulse measures the vibrational spectra of the iron carbonyl fragments, as the CO stretching frequencies are highly

sensitive to the coordination number and electronic state of the iron center.^{[4][5][10]}

- Transient UV-Vis Spectroscopy: A UV-Vis probe monitors the electronic transitions of the intermediates.
- Time-Resolved Photoelectron Spectroscopy: A high-energy probe pulse (e.g., XUV) ionizes the molecules, and the kinetic energy of the ejected electrons provides information about the electronic structure of the transient species.^{[1][2]}
- Data Acquisition: The change in absorption of the probe beam is measured as a function of the time delay between the pump and probe pulses, building a kinetic trace of the formation and decay of intermediates.

The following diagram outlines the workflow for a typical ultrafast transient absorption spectroscopy experiment.



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Caption: Workflow for a pump-probe transient absorption experiment.

Applications in Synthesis and Catalysis

The controlled decomposition of **iron pentacarbonyl** is not merely of academic interest; it is a versatile tool in materials science and chemistry.

- **Nanoparticle Synthesis:** Thermal or photochemical decomposition of $\text{Fe}(\text{CO})_5$ is a common method for producing pure iron or iron oxide nanoparticles with controlled sizes.^{[13][14]} These materials have applications in magnetic storage, ferrofluids, and medical imaging.^[14]
- **Chemical Vapor Deposition (CVD):** Photo-initiated CVD using $\text{Fe}(\text{CO})_5$ can deposit thin films of iron or iron-containing materials onto surfaces at lower temperatures than traditional thermal CVD.
- **Catalysis:** The coordinatively unsaturated intermediates generated during photolysis are highly reactive and can act as catalysts for various organic reactions, such as olefin isomerization and hydrogenation.^[15]

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